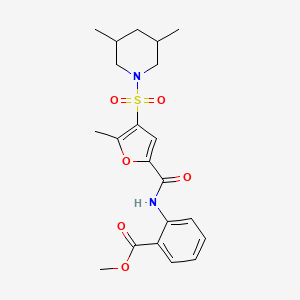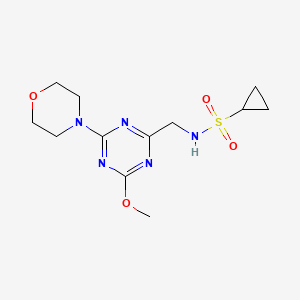
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide” is a chemical compound that belongs to the class of 1,3,5-triazine derivatives . These compounds are known for their biological activity and are often investigated for their potential use in various fields .
Synthesis Analysis
The synthesis of 1,3,5-triazine derivatives involves the replacement of chloride ions in cyanuric chloride . This process can be carried out using conventional methods or microwave irradiation, which results in the desired products in less time, with good yield and higher purity .Molecular Structure Analysis
The molecular structure of “N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide” is characterized by the presence of a 1,3,5-triazine core, a morpholino group, a methoxy group, and a cyclopropanesulfonamide group.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,5-triazine derivatives include the replacement of chloride ions in cyanuric chloride with one equivalent of morpholine . This reaction is carried out at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .Applications De Recherche Scientifique
Suzuki–Miyaura Coupling Reagents
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides, catalyzed by palladium complexes. The compound serves as an organoboron reagent in SM coupling reactions. Its mild reaction conditions, functional group tolerance, and environmentally benign nature make it a valuable tool for synthesizing complex molecules .
Anti-Proliferative Activity
Studies have explored the anti-proliferative activity of related triazine derivatives. While specific data on this compound may be limited, its structural similarity suggests potential anti-cancer properties. Further investigations are warranted to evaluate its efficacy against cancer cell lines .
Anti-Cancer Potential
1,3,5-triazine derivatives, including those similar to our compound, have demonstrated anti-cancer activity. Researchers have observed promising results in inhibiting cancer cell growth. Mechanistic studies are ongoing to understand their mode of action .
Antimicrobial Properties
The replacement of chloride ions in cyanuric chloride with various nucleophiles, including morpholine (similar to our compound), yields 1,3,5-triazine derivatives. These derivatives exhibit antimicrobial activity, making them potential candidates for combating bacterial and fungal infections .
Anti-Viral Applications
Similar triazine derivatives have also shown anti-viral properties. Their ability to interfere with viral replication processes makes them interesting targets for antiviral drug development .
Other Beneficial Properties
While not fully explored for our specific compound, 1,3,5-triazine derivatives have been investigated for additional properties such as anti-inflammatory, antioxidant, and enzyme inhibition activities. Further research may uncover novel applications .
Orientations Futures
The future directions for the research and development of “N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide” and similar compounds could involve further exploration of their biological activity and potential applications in various fields . This could include the design and synthesis of novel antimicrobial molecules, given the increasing number of multidrug-resistant microbial pathogens .
Propriétés
IUPAC Name |
N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O4S/c1-20-12-15-10(8-13-22(18,19)9-2-3-9)14-11(16-12)17-4-6-21-7-5-17/h9,13H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWHTORZUHKLDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)CNS(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


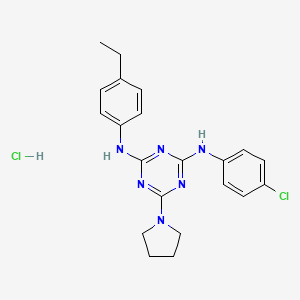
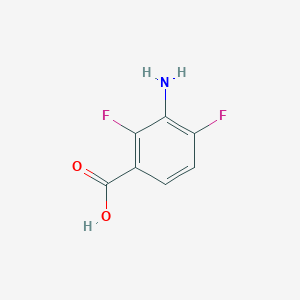

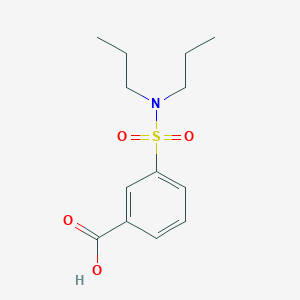
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide](/img/structure/B2471823.png)
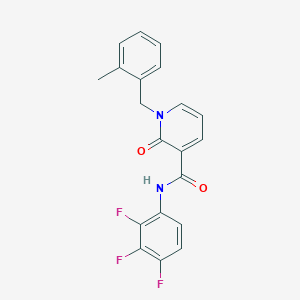
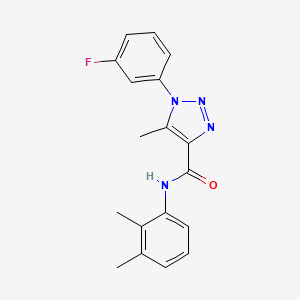
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2471829.png)
![2-Methyl-6-[3-(trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride](/img/structure/B2471830.png)
![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-7-hydroxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2471831.png)
![N-(2-methoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2471835.png)
![(2S)-2-Amino-6-[3-hydroxy-4-(hydroxymethyl)pyridin-1-ium-1-yl]hexanoic acid;2,2,2-trifluoroacetate](/img/structure/B2471836.png)
